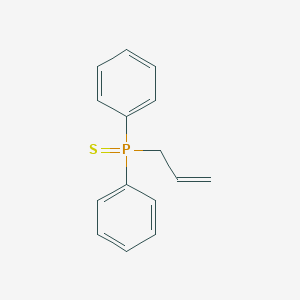

Allyldiphenylphosphine sulfide

Description

Structure

3D Structure

Properties

CAS No. |

10061-87-7 |

|---|---|

Molecular Formula |

C15H15PS |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

diphenyl-prop-2-enyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C15H15PS/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 |

InChI Key |

SRIFQZNCADWZRQ-UHFFFAOYSA-N |

SMILES |

C=CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

C=CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |

Synonyms |

Allyldiphenylphosphine sulfide |

Origin of Product |

United States |

Synthetic Methodologies for Allyldiphenylphosphine Sulfide

Direct Sulfurization Approaches to Allyldiphenylphosphine (B1266624) Sulfide (B99878)

Direct sulfurization stands as a primary and straightforward method for the synthesis of allyldiphenylphosphine sulfide. This approach involves the reaction of a trivalent phosphorus compound, in this case, allyldiphenylphosphine, with a sulfur-transfer reagent.

The fundamental principle of direct sulfurization lies in the nucleophilic character of the phosphorus atom in allyldiphenylphosphine. The phosphorus atom initiates a nucleophilic attack on an electrophilic sulfur source. researchgate.nettandfonline.com A variety of sulfur-transfer reagents can be employed for this purpose, ranging from elemental sulfur to more complex organic and inorganic compounds. mdpi.com

Commonly used sulfurizing agents include elemental sulfur (S8), and various polysulfides. mdpi.comnih.gov The reaction with elemental sulfur, while direct, can sometimes require elevated temperatures or extended reaction times. mdpi.com More reactive sulfur-transfer reagents, such as 3-amino-1,2,4-dithiazole-5-thione (B1224285) (xanthane hydride), have been developed to facilitate this transformation under milder conditions and with greater efficiency. researchgate.netrsc.orgtcichemicals.comtcichemicals.comacs.org These reagents are designed to present a more electrophilic sulfur atom, thereby accelerating the nucleophilic attack by the phosphine (B1218219). researchgate.netrsc.org

The choice of solvent can also influence the reaction rate and yield. The reaction between triphenylphosphine (B44618) and elemental sulfur has been shown to proceed rapidly at room temperature when a sufficient amount of solvent is used. mdpi.com

| Reagent | Typical Reaction Conditions | Key Characteristics |

|---|---|---|

| Elemental Sulfur (S8) | Room temperature to elevated temperatures, often in organic solvents. mdpi.com | Readily available and economical, but may require forcing conditions. mdpi.com |

| Xanthane Hydride | Mild conditions, often at room temperature. tcichemicals.comtcichemicals.com | Highly efficient and avoids certain toxic byproducts. tcichemicals.comtcichemicals.com |

| Phenylacetyl disulfide (PADS) | Often used in oligonucleotide synthesis. chemrxiv.org | Can lead to reproducibility issues due to the formation of various sulfur species in solution. chemrxiv.org |

| Beaucage Reagent | Widely used in automated solid-phase synthesis. tcichemicals.comtcichemicals.com | Can produce a potent oxidizing byproduct. chemrxiv.org |

The mechanism of sulfur atom transfer to a phosphine, such as allyldiphenylphosphine, is a well-studied process. The reaction initiates with the nucleophilic phosphorus atom attacking one of the sulfur atoms in the sulfur-transfer reagent. researchgate.nettandfonline.com

In the case of a disulfide, like diphenyl disulfide, the reaction with a phosphine at high temperatures leads to the formation of a phosphonium (B103445) mercaptide intermediate. tandfonline.com This is followed by either a nucleophilic attack of the mercaptide ion at the aromatic carbon bearing the sulfur or the formation of a phosphorane that subsequently collapses to yield the final products, triphenylphosphine sulfide and diphenyl sulfide. tandfonline.com

When using reagents like xanthane hydride, the proposed pathway involves the initial nucleophilic attack of the phosphorus at the sulfur atom adjacent to the thiocarbonyl group. researchgate.netrsc.org This leads to the formation of a phosphonium ion intermediate, which then decomposes to yield the phosphine sulfide and other byproducts. researchgate.netrsc.org Kinetic studies, including the determination of Hammett ρ-values and entropies of activation, support a bimolecular association step leading to a transition state with significant charge separation. researchgate.netrsc.org The rate-limiting step is often the formation of this phosphonium ion intermediate. researchgate.netrsc.org

Computational studies using Density Functional Theory (DFT) have further elucidated the mechanisms of sulfur transfer from elemental sulfur and polysulfides. nih.gov These studies have considered various pathways, including nucleophilic decomposition, unimolecular decomposition, and scrambling reactions, providing a comprehensive mechanistic picture. nih.gov For longer polysulfide chains, intramolecular cyclization is often the most favorable decomposition pathway. nih.gov

Precursor-Based Synthesis and Transformation Reactions

An alternative to direct sulfurization involves the synthesis of this compound from suitable precursors that already contain the diphenylphosphinyl group. These methods often involve the synthesis of an intermediate compound which is then converted to the final sulfide product.

The most direct precursor for the synthesis of this compound is allyldiphenylphosphine itself. lawbc.comsigmaaldrich.com This trivalent phosphine can be readily oxidized to the corresponding phosphine sulfide using the sulfurization methods described in the previous section. Allyldiphenylphosphine is commercially available or can be synthesized through various established methods in organophosphorus chemistry.

The synthesis can also proceed through intermediates where the allyl group is introduced to a diphenylphosphorus-containing moiety. For example, the reaction of a diphenylphosphide anion with an allyl halide is a common method for forming the P-C bond in allyldiphenylphosphine, which can then be sulfurized.

A significant pathway to access allyldiphenylphosphine oxide, a direct precursor to the sulfide, involves the thermal researchgate.nettandfonline.com-sigmatropic rearrangement of allylic diphenylphosphinites. beilstein-journals.orgbeilstein-journals.org This rearrangement, a variation of the Michaelis-Arbuzov reaction, is a key step for introducing the diphenylphosphine (B32561) oxide group. google.com

The process typically begins with the reaction of an allylic alcohol with chlorodiphenylphosphine (B86185) in the presence of a base to form the corresponding allylic diphenylphosphinite. beilstein-journals.orgbeilstein-journals.org Subsequent heating of this intermediate induces the researchgate.nettandfonline.com-sigmatropic rearrangement, yielding the allyldiphenylphosphine oxide. beilstein-journals.orgbeilstein-journals.org The progress of this rearrangement can be monitored by techniques such as ³¹P NMR spectroscopy, observing the shift from the phosphinite signal to the phosphine oxide signal. beilstein-journals.org

Once the allyldiphenylphosphine oxide is formed, it can be converted to this compound. This transformation typically involves a two-step process: deoxygenation of the phosphine oxide to the corresponding phosphine, followed by sulfurization. rsc.org A common reagent for the deoxygenation is trichlorosilane (B8805176) (HSiCl₃) in the presence of a base like triethylamine. rsc.org The resulting allyldiphenylphosphine is then reacted with a sulfur source, such as elemental sulfur, to afford the final this compound. rsc.org

| Reaction Step | Starting Material | Reagents | Product | Key Feature |

|---|---|---|---|---|

| Phosphinite Formation | Allylic Alcohol | Chlorodiphenylphosphine, Base (e.g., DMAP) beilstein-journals.org | Allylic Diphenylphosphinite | Formation of a P-O bond. |

| researchgate.nettandfonline.com-Sigmatropic Rearrangement | Allylic Diphenylphosphinite | Heat (e.g., in toluene (B28343) or xylene) beilstein-journals.org | Allyldiphenylphosphine Oxide | Forms a P-C bond with allylic rearrangement. beilstein-journals.orgbeilstein-journals.org |

| Deoxygenation | Allyldiphenylphosphine Oxide | Silanes (e.g., HSiCl₃, PhSiH₃), NEt₃ rsc.orgrsc.org | Allyldiphenylphosphine | Reduction of P(V) to P(III). |

| Sulfurization | Allyldiphenylphosphine | Elemental Sulfur (S₈) rsc.org | This compound | Oxidation of P(III) to P(V). |

Advanced Synthetic Strategies for Functionalized this compound Systems

The development of advanced synthetic strategies allows for the preparation of this compound derivatives with specific functionalities. These methods are crucial for creating tailored molecules for applications in catalysis, materials science, and medicinal chemistry.

Functionalization can be introduced at various positions within the this compound molecule. This can involve modifications to the allyl group, the phenyl rings, or the introduction of chiral centers. For instance, photoredox catalysis has emerged as a powerful tool for the C(sp³)-H radical functionalization of various organic molecules, which could be adapted for the synthesis of α-chiral alkyl phosphine compounds. nih.gov

The synthesis of telechelic polymers with functional end groups is another area where advanced strategies are employed. rsc.org While not directly focused on this compound, the principles of end-capping and cross-coupling reactions could be applied to create functionalized oligomers or polymers containing this moiety.

Furthermore, the synthesis of chiral phosphine ligands is of great importance in asymmetric catalysis. sioc-journal.cn Methods developed for the enantioselective synthesis of phosphine-containing compounds, such as the catalytic asymmetric hydro-phosphine functionalization of unsaturated carbon-carbon bonds, could potentially be applied to create chiral derivatives of this compound. sioc-journal.cn Such strategies would involve the use of chiral catalysts to control the stereochemistry of bond formation.

The surface functionalization of nanoparticles with specific organic molecules is a rapidly developing field. rsc.org It is conceivable that this compound or its derivatives could be used to functionalize the surface of nanoparticles, thereby tuning their properties for specific applications.

Formation of Homoallyl Sulfides via Metal Carbene Reactions

The synthesis of homoallyl sulfides, a class of compounds to which this compound belongs, can be achieved through the reaction of metal carbenes with allylic sulfides. This transformation, often referred to as the Doyle-Kirmse reaction, provides a powerful method for carbon-carbon bond formation. wikipedia.orgrsc.orgoup.com The general mechanism involves the initial nucleophilic attack of the sulfur atom of an allylic sulfide onto a metal carbene complex. This step generates a transient sulfur ylide intermediate. wikipedia.orgrsc.org

This ylide subsequently undergoes a concerted rsc.orgrsc.org-sigmatropic rearrangement, which is a highly stereoselective process. rsc.orgthieme-connect.comnih.gov In this rearrangement, a new carbon-carbon bond is formed between the carbene carbon and the terminal carbon of the allyl group, while the carbon-sulfur bond cleaves and reforms at the internal carbon of the original allyl moiety. The result is the formation of a homoallylic sulfide with transposition of the double bond. wikipedia.org

The reaction can be catalyzed by a variety of transition metals, including copper, rhodium, iron, and silver, which are used to generate the reactive metal carbene from precursors like diazo compounds. wikipedia.orgoup.comnih.gov The choice of catalyst and chiral ligands can influence the stereoselectivity of the reaction, making it a valuable tool in asymmetric synthesis. wikipedia.orgthieme-connect.com While this represents a general and potent strategy for synthesizing homoallylic sulfides, its specific application to produce this compound from a corresponding allylic phosphine sulfide precursor and a metal carbene is a plausible extension of this established methodology. rsc.orgrsc.org

Table 1: Overview of Catalysts and Carbene Precursors in Doyle-Kirmse Reactions

| Catalyst Type | Common Examples | Carbene Precursor | Reference |

|---|---|---|---|

| Copper Salts | Cu(I) complexes, Cu(acac)₂ | Diazo Compounds (e.g., Ethyl diazoacetate) | wikipedia.orgthieme-connect.com |

| Rhodium Complexes | Rh₂(OAc)₄ | Diazo Compounds, 1-Sulfonyl-1,2,3-triazoles | wikipedia.orgoup.com |

| Iron Complexes | FeCl₂, Iron Porphyrins | (Trimethylsilyl)diazomethane | oup.comnih.gov |

| Silver Complexes | Tp(CF₃)₂Ag(thf) | Vinyl triftosylhydrazones | acs.org |

Radical Addition Routes to Sulfur-Containing Systems

A highly effective and atom-economical approach for synthesizing alkylphosphine sulfides, including this compound, is through the radical addition of a secondary phosphine sulfide to a carbon-carbon multiple bond. researchgate.net Specifically, the free-radical initiated addition of diphenylphosphine sulfide to various alkenes provides a general and mild route to the corresponding tertiary phosphine sulfides. rsc.orgresearchgate.net

This reaction typically proceeds via an anti-Markovnikov addition pathway, where the diphenylphosphinothioyl radical (Ph₂P=S)• adds to the less substituted carbon of the alkene double bond. The process is commonly initiated using radical initiators such as azobisisobutyronitrile (AIBN) or through UV irradiation. researchgate.netisu.ruorganic-chemistry.org The reaction is versatile and can be performed under solvent-free conditions, aligning with the principles of green chemistry. rsc.orgnsc.ru

The synthesis of this compound, specifically, could be envisioned through the radical addition of the diphenylphosphinothioyl radical to allene (B1206475). In such a reaction, the radical would add to a terminal carbon of the allene, generating a stabilized vinyl radical intermediate, which then abstracts a hydrogen atom to yield the final product. nih.gov Research has shown that the addition of secondary phosphine sulfides to a wide array of terminal alkenes, including functionalized substrates like allyl alcohol, proceeds with high chemo- and regioselectivity to give the anti-Markovnikov adducts in excellent yields. researchgate.netresearchgate.net This demonstrates the robustness and applicability of this method for the synthesis of this compound.

Table 2: Examples of Radical Addition of Secondary Phosphine Sulfides to Alkenes

| Alkene Substrate | Phosphine Sulfide | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Hept-1-ene | Diphenylphosphine sulfide | 80 °C, Solvent-free | Anti-Markovnikov | 99% | researchgate.net |

| Styrene | Diphenylphosphine sulfide | 80 °C, Solvent-free, Air | Anti-Markovnikov | 95% | rsc.org |

| Allyl Alcohol | Diphenylphosphine sulfide | 80 °C, Solvent-free | Anti-Markovnikov | 95% | researchgate.net |

| Cyclohexene | Diphenylphosphine sulfide | 80 °C, Solvent-free | Anti-Markovnikov | 98% | researchgate.net |

| Phenylacetylene | Diphenethylphosphine sulfide | AIBN, 60-65 °C, Dioxane | Z-alkenylphosphine sulfide | 93% | isu.ru |

Coordination Chemistry of Allyldiphenylphosphine Sulfide Ligands

Ligand Characteristics and Coordination Modes

Principles of Phosphorus(V) Sulfide (B99878) Ligand Coordination to Transition Metals

Phosphorus(V) sulfide ligands, such as allyldiphenylphosphine (B1266624) sulfide, are part of a broader class of phosphorus-sulfur donor ligands. These ligands are characterized by the presence of both a phosphorus and a sulfur atom, each with a lone pair of electrons available for coordination to a metal center. This dual-donor capability allows for a variety of binding modes.

The coordination of these ligands is influenced by several factors, including the nature of the metal center and the substituents on the ligand. In the case of thiophosphites, for example, coordination can occur in a "classical" monodentate fashion through the phosphorus atom. tandfonline.com However, bidentate coordination involving both the phosphorus and sulfur atoms is also possible, particularly with certain transition metals and under specific reaction conditions. tandfonline.com The ambidentate nature of the P-S system allows for both monodentate and bidentate coordination to exist within the same complex. tandfonline.com

The oxidation state of the phosphorus atom is also a key determinant of coordination behavior. Diphosphine monosulfides, which are related to well-known diphosphine ligands, feature one phosphorus(III) center and one phosphine (B1218219) sulfide. researchgate.net This structural feature introduces further complexity and potential for varied coordination chemistry.

Hemilabile Properties of Allylic Phosphine Ligands and their Relevance

Hemilability refers to the ability of a ligand with two or more potential donor atoms to have one or more of these donors reversibly dissociate from the metal center. core.ac.uk This property is of significant interest in catalysis as it can provide open coordination sites for substrate binding and facilitate catalytic reactions. csic.esacademie-sciences.fr Allylic phosphine ligands, including allyldiphenylphosphine, are well-documented for their hemilabile character. csic.escam.ac.uk

The hemilability of allyldiphenylphosphine arises from the potential for the allyl group's C=C double bond to coordinate to the metal center and then dissociate. csic.es This "on and off" coordination can stabilize reactive transition metal species during catalysis. csic.es The electronic and steric properties of the phosphine can be "fine-tuned" by modifying the substituents on the phosphorus atom, which in turn influences the coordination ability of the hemilabile fragment. csic.es

The dynamic behavior of these ligands in complexes has been studied using techniques like variable temperature NMR spectroscopy. For instance, in a ruthenium(II) complex containing allyldiphenylphosphine (ADPP), the ADPP ligand can exhibit dynamic behavior, illustrating its hemilabile properties. acs.org The study of such complexes demonstrates how the lability of the allyl group can be exploited in ligand exchange reactions. cam.ac.ukacs.org

Complexation with Transition Metals

Gold(I) Complexes Incorporating Phosphine and Thiolate Ligands

Gold(I) complexes containing phosphine and thiolate ligands have been extensively studied, in part due to the biological activity of compounds like auranofin. researchgate.net The synthesis of these complexes often involves the reaction of a gold(I) precursor with a phosphine ligand and a thiolate. rsc.org

A recent study describes the synthesis of gold(I) thiolate complexes with the general formula [Au(SR)(PPh2allyl)], where PPh2allyl is allyldiphenylphosphine and SR represents various thiolate ligands. researchgate.net These complexes were synthesized through nucleophilic substitution reactions between [AuCl(PPh2allyl)] and in situ generated thiolate salts. researchgate.net

The electronic and steric properties of both the phosphine and thiolate ligands play a crucial role in the structure and reactivity of these gold(I) complexes. nih.gov For example, the steric bulk of the thiolate ligand can influence the proximity of gold atoms in dinuclear complexes. nih.gov The nature of the phosphine ligand also affects the properties of the complex; for instance, the use of different phosphines can impact the luminescence of the resulting gold(I) thiolate complexes. acs.org

| Complex | Thiolate Ligand (HSR) | Characterization Methods | Key Finding |

|---|---|---|---|

| [Au(spy)(PPh2allyl)] (1a) | Pyridine-2-thiol (HSpy) | NMR, HR ESI-Mass | Demonstrated superior selectivity and potency against cancer cell lines compared to cisplatin (B142131) and auranofin. researchgate.net |

| [Au(spyN)(PPh2allyl)] (1b) | Pyrimidine-2-thiol (HSpyN) | NMR, HR ESI-Mass, Single-Crystal X-ray Diffraction | Induced 77.0% apoptosis in a dose-dependent manner. researchgate.net |

| [Au(sbt)(PPh2allyl)] (1c) | Benzothiazole-2-thiol (HSbt) | NMR, HR ESI-Mass | Showed promising antitumor effects. researchgate.net |

| [Au(sbi)(PPh2allyl)] (1d) | Benzimidazole-2-thiol (Sbi) | NMR, HR ESI-Mass | Exhibited lower IC50 values correlated with stronger binding affinities to DNA and TrxR. researchgate.net |

Ruthenium(II) Complexes and Dynamic Coordination Modes (η³- vs η¹-)

Ruthenium(II) complexes exhibit diverse coordination chemistry, often involving dynamic behavior of the coordinated ligands. acs.orgrsc.orgresearchgate.netrsc.org With allyldiphenylphosphine (ADPP), ruthenium(II) can form half-sandwich complexes where the ADPP ligand displays different coordination modes. acs.org

A key example is the complex [(η⁵-C₅Me₅)Ru(η³-ADPP)(η¹-ADPP)][PF₆], where one ADPP ligand is coordinated in a η³-fashion (three-carbon allyl unit) and the other in a η¹-fashion (through the phosphorus atom only). acs.org The dynamic nature of this complex has been investigated by variable temperature ¹H and ³¹P{¹H} NMR spectroscopy. acs.org

The hemilabile nature of the η³-ADPP ligand is demonstrated through its reactions with various nucleophiles. acs.org For instance, reaction with sodium thiocyanate, carbon monoxide, or terminal alkynes leads to the displacement of the η³-coordinated allyl group, resulting in complexes where both ADPP ligands are η¹-coordinated. acs.org This reversible switch between η³- and η¹-coordination is a hallmark of the hemilabile character of allylic phosphine ligands in ruthenium(II) chemistry.

| Reactant | Product Complex | Coordination of ADPP |

|---|---|---|

| [(η⁵-C₅Me₅)RuCl₂]₂ + ADPP | [(η⁵-C₅Me₅)Ru(η³-ADPP)(η¹-ADPP)][PF₆] | η³- and η¹- |

| [(η⁵-C₅Me₅)Ru(η³-ADPP)(η¹-ADPP)][PF₆] + NaNCS | [(η⁵-C₅Me₅)Ru(η¹-ADPP)₂(NCS)] | η¹- |

| [(η⁵-C₅Me₅)Ru(η³-ADPP)(η¹-ADPP)][PF₆] + CO | [(η⁵-C₅Me₅)Ru(η¹-ADPP)₂(CO)][PF₆] | η¹- |

| [(η⁵-C₅Me₅)Ru(η³-ADPP)(η¹-ADPP)][PF₆] + HC≡C(C₆H₅) | [(η⁵-C₅Me₅)Ru(η¹-ADPP)₂{C≡C(H)(C₆H₅)}][PF₆] | η¹- |

Palladium(II) and Platinum(II) Coordination Chemistry with Fluorovinyl Phosphine Sulfides

The coordination chemistry of palladium(II) and platinum(II) with phosphine ligands containing fluorinated vinyl groups has been a subject of significant research. researchgate.netresearchgate.netman.ac.uk The reaction of fluorovinyl alkyl phosphines with elemental sulfur can yield fluorovinyl-containing phosphine sulfides. researchgate.net For example, SPPri₂(CFCF₂) is a perfluorovinyl phosphorus(V) compound that has been characterized crystallographically, revealing an unusually short P=S bond. researchgate.net

The coordination of these types of ligands to palladium(II) and platinum(II) centers has been investigated, resulting in the formation of square-planar complexes. researchgate.netresearchgate.net The electronic properties of these ligands can be estimated from spectroscopic data of their metal complexes. researchgate.net The perfluorovinyl group is found to be more electron-withdrawing than a perfluorophenyl group, yet sterically less demanding. man.ac.uk This combination of properties makes these ligands valuable for tuning the electronic and steric environment around the metal center.

The reactions of fluorovinyl-substituted phosphines with K₂PtX₄ (X = Br, I) have been shown to yield both monomeric and dimeric platinum(II) complexes, depending on the halide. man.ac.uk For instance, with K₂PtBr₄, monomeric cis- and trans-complexes are formed, while with K₂PtI₄, both monomeric and dimeric species with bridging iodide ligands are observed. man.ac.uk

| Phosphine Ligand | Metal Salt | Resulting Complex Type |

|---|---|---|

| PPh₂(Z-CFCFH) | K₂PdCl₄ | Palladium(II) complex researchgate.net |

| PPh₂(E-CClCFH) | K₂PtCl₄ | Platinum(II) complex researchgate.net |

| PPh₂(CFCF₂) | K₂PtBr₄ | Monomeric cis-[PtBr₂{PPh₂(CFCF₂)}₂] man.ac.uk |

| PPh₂(CClCF₂) | K₂PtBr₄ | Monomeric trans-[PtBr₂{PPh₂(CClCF₂)}₂] man.ac.uk |

| PPh₂(CFCF₂) | K₂PtI₄ | Monomeric and Dimeric [PtI(μ-I){PPh₂(CFCF₂)}]₂ man.ac.uk |

Carbon-Phosphorus Bond Cleavage and Coordination in Molybdenum Complexes

The interaction of allyldiphenylphosphine sulfide with molybdenum-containing complexes can lead to the cleavage of the otherwise stable carbon-phosphorus (C–P) bond. Research has shown that a heterobimetallic Ni=Mo complex can activate and cleave the P–C(allyl) bond of allyldiphenylphosphine. acs.org This reaction results in the formation of an electronically unsaturated dimolybdenum-nickel cluster, specifically a NiMo₂ μ-diphenylphosphido cluster. acs.orgcore.ac.uk The cleavage process is significant as it represents a pathway for ligand degradation or transformation, which is a critical consideration in the design of homogeneous catalysts. acs.org The reaction demonstrates that the presence of a second, different metal (in this case, nickel) can facilitate bond activation processes that are not readily accessible with a single metal center, leading to novel cluster formations. core.ac.uk

Nickel Complexes and Metal-Ligand Cooperation

In the context of nickel chemistry, allyldiphenylphosphine ligands exhibit reactivity that points towards potential metal-ligand cooperation, where the allyl group is not merely a spectator. When allyldiphenylphosphine reacts with nickel(0) precursors like [Ni(COD)₂], challenges in isolating clean products arise due to rearrangements of the allyl group. researchgate.netresearchgate.net Downfield-shifted signals in ³¹P{¹H} NMR spectra (δ > 60 ppm) during these reactions suggest the cleavage of the P–C(allyl) bond and the formation of [Ni]-(μ-PPh₂)-[Ni] units. researchgate.net

The reaction of two equivalents of allyldiphenylphosphine with [Ni(COD)₂] can lead to the formation of a dimeric species, [Ni(PPh₂CH=CHCH₂)(PPh₂-η³-CH₂CHCH₂)]. researchgate.net This indicates that one ligand has isomerized. Furthermore, attempts to synthesize certain Ni(0) complexes via reduction of Ni(II) precursors like [NiBr₂(PPh₂Allyl)₂] have often resulted in undesired P–C(allyl) bond cleavage. acs.org This reactivity, where the allyl group is directly involved in transformations and bond-cleavage events at the metal center, is a key aspect of metal-ligand cooperation, influencing the stability and reaction pathways of the resulting nickel complexes.

Structural Elucidation of Metal-Allyldiphenylphosphine Sulfide Complexes

Single-Crystal X-ray Diffraction Studies

For instance, the solid-state structure of trans-Nickel(II) dibromo-bis(allyldiphenylphosphine) has been determined. acs.org In related nickel(0) complexes formed from the reaction of allyldiphenylphosphine with [Ni(COD)₂], a dimeric structure, [Ni₂(PPh₂CH=CHCH₂)₂(μ-PPh₂CH=CHCH₂)], was characterized. researchgate.net In a different complex, a dinickelacycle, the C=C alkene bond lengths were found to be 1.417(4) Å and 1.388(4) Å, with an average Ni–C bond length of 1.967 ± 0.006 Å. acs.org

In heterobimetallic systems, C–P bond cleavage of allyldiphenylphosphine by a Ni=Mo complex led to a NiMo₂ cluster whose structure was confirmed by X-ray diffraction. core.ac.uk The structural data from these studies are crucial for understanding the bonding and reactivity of these complexes.

Below is a table summarizing selected crystallographic data for a related nickel complex.

| Parameter | Value | Reference |

|---|---|---|

| Formula | [NiBr₂(PPh₂Allyl)₂] | acs.org |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Ni-P Bond Length (Å) | 2.145(3) | researchgate.net |

| Ni-Br Bond Length (Å) | 2.305(2) | researchgate.net |

Solution-Phase Structural Dynamics via Variable Temperature NMR

Variable Temperature (VT) NMR spectroscopy is a key tool for investigating the dynamic behavior and fluxional processes of molecules in solution. researchgate.netresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical environment of nuclei, which can provide insights into conformational changes, ligand exchange, and other dynamic equilibria. nih.gov

For metal complexes of allyldiphenylphosphine and its derivatives, VT NMR studies can reveal dynamic processes such as the isomerization of the allyl group within the coordination sphere. researchgate.net For example, the rearrangement of terminal alkenyl substituents in phosphine ligands coordinated to rhodium clusters has been observed, leading to the formation of coordinated allyl fragments. researchgate.net While specific VT NMR data for this compound complexes are not detailed in the provided context, the technique is generally applied to similar phosphine complexes to study fluxionality. researchgate.netresearchgate.net In some cases, the dynamic behavior observed in solution, such as the rapid switching of a metal fragment between two sulfur sites, corresponds to the static structure determined by X-ray crystallography at low temperatures. researchgate.net

In-Situ Generation of Phosphorus-Carbon-Sulfur Ligands within Coordination Spheres

The reactivity of coordinated ligands can lead to the formation of entirely new ligand structures in-situ. Allylphosphine (B14262219) ligands, in the presence of sulfur-containing nucleophiles, can undergo transformations within the coordination sphere of a metal to generate novel multidentate ligands.

An example of this is seen in ruthenium chemistry, where a coordinated allylphosphine ligand reacts with anionic thiolates (RS⁻). researchgate.net This reaction results in the nucleophilic attack of the thiolate on the allyl group, leading to the formation of a new tridentate κ³(P,C,S) ligand. researchgate.net In this newly formed ligand, the phosphorus atom, a carbon atom from the original allyl group, and the sulfur atom from the nucleophile all coordinate to the ruthenium center. researchgate.net This process demonstrates a sophisticated method of ligand synthesis where the metal center acts as a template to facilitate the bond-forming reaction, creating a chelating ligand from simpler precursors. Such in-situ modifications are significant for generating complex and potentially catalytically active coordination environments.

Catalytic Applications of Allyldiphenylphosphine Sulfide and Derived Ligands

Ligand in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The performance of the catalyst, often a palladium complex, is highly dependent on the nature of the supporting ligands.

Palladium-Catalyzed C-C and C-N Bond Formation

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com The effectiveness of these reactions often hinges on the choice of phosphine (B1218219) ligands, which modulate the catalyst's activity and selectivity. numberanalytics.comsigmaaldrich.com

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. numberanalytics.comwikipedia.org The development of this method provided a more facile route to aryl amines compared to traditional methods. wikipedia.org While specific applications of allyldiphenylphosphine (B1266624) sulfide (B99878) in this reaction are not extensively documented in the provided results, the general principles of ligand design are crucial. For instance, ylide-functionalized phosphines have been designed for room-temperature Buchwald-Hartwig aminations, combining strong electron-donating ability with significant steric bulk. nih.gov The success of these reactions can be influenced by the ligand's ability to stabilize the active palladium species. nih.gov In some cases, base metals like nickel are being explored as alternatives to palladium. acsgcipr.org

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. uniurb.it The nature of the ligand is critical, with phosphines being commonly used to prevent the deposition of palladium(0). uniurb.it While direct use of allyldiphenylphosphine sulfide as a ligand is not detailed, related sulfur-containing alkenes have been studied. The oxidation state of the sulfur atom significantly impacts the reaction, with vinyl sulfides and sulfoxides sometimes acting as catalyst poisons. organic-chemistry.org However, under specific conditions with a tetraphosphine ligand, Heck reactions of sulfur-containing alkenes with aryl bromides can proceed to give arylated vinylsulfur derivatives. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction creates C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.orgtcichemicals.com It is a versatile method for synthesizing biaryl compounds, styrenes, and conjugated systems. libretexts.org The choice of ligand is crucial, with electron-rich and bulky phosphines often being effective for less reactive aryl chlorides. libretexts.org While the direct application of this compound is not specified, related sulfide-containing palladium pre-catalysts have been developed for Suzuki-Miyaura cross-coupling of amides. nih.gov These air- and moisture-stable catalysts feature dimethylsulfide or tetrahydrothiophene (B86538) as ancillary ligands. nih.gov

The following table summarizes various palladium-catalyzed cross-coupling reactions and the general role of phosphine ligands.

| Cross-Coupling Reaction | Bond Formed | Key Reactants | General Ligand Type |

| Buchwald-Hartwig Amination | C-N | Aryl halide, Amine | Electron-rich, bulky phosphines |

| Heck Reaction | C-C | Unsaturated halide, Alkene | Phosphines |

| Hiyama Coupling | C-C | Organosilane, Organic halide | Phosphines |

| Negishi Coupling | C-C | Organozinc compound, Organic halide | Phosphines |

| Sonogashira Coupling | C-C | Terminal alkyne, Aryl/vinyl halide | Phosphines |

| Stille Coupling | C-C | Organotin compound, Organic halide | Phosphines |

| Suzuki-Miyaura Coupling | C-C | Organoboron compound, Organic halide | Electron-rich, bulky phosphines |

Role in Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a widely used method for producing organosilicon compounds. nih.gov

Iridium-Catalyzed Hydrosilylation of Phosphorus-Containing Olefins

The hydrosilylation of olefins containing a phosphino (B1201336) group presents a challenge due to the strong coordinating ability of the phosphino group to the metal catalyst, which can lead to catalyst deactivation. organic-chemistry.orgnih.gov A successful strategy to overcome this involves the protection of the phosphino group. nih.gov

Research has shown that iridium-catalyzed hydrosilylation of alkenyl phosphine borane (B79455) complexes can be achieved effectively. nih.govacs.org The borane group protects the phosphorus atom, preventing it from coordinating with the iridium catalyst and allowing the hydrosilylation to proceed. nih.govacs.org For example, the iridium complex [IrCl(cod)]2 has been found to be an effective catalyst for the hydrosilylation of allyldiphenylphosphine borane with triethoxysilane (B36694). acs.org The catalytic activity was significantly suppressed in the presence of unprotected triphenylphosphine (B44618), highlighting the importance of the borane protection strategy. acs.org

Ligand Protection Strategies for Phosphino Groups in Catalysis

The protection of phosphine groups is a key strategy to enable their use in various catalytic reactions where the free phosphine would otherwise interfere. nih.govacs.org The use of phosphine borane complexes is a reliable method for this purpose. nih.govacs.org The protection is readily achieved by treating the phosphine with borane-dimethyl sulfide or borane-tetrahydrofuran (B86392) complexes. acs.org Importantly, the borane protecting group can be easily removed after the desired reaction to yield the free phosphine, expanding the synthetic utility of these compounds. nih.govacs.org This strategy has been successfully applied to the iridium-catalyzed hydrosilylation of phosphorus-containing olefins, allowing for the synthesis of bifunctional compounds bearing both alkoxy silyl (B83357) and phosphino groups. nih.govacs.org

The following table summarizes the results of the iridium-catalyzed hydrosilylation of various allyl phosphine boranes.

| Entry | Allyl Phosphine Borane | Product | Yield (%) |

| 1 | Allyldiphenylphosphine Borane | (3-(Diphenylphosphino)propyl)triethoxysilane Borane | 95 |

| 2 | Allyldi(p-tolyl)phosphine Borane | (3-(Di(p-tolyl)phosphino)propyl)triethoxysilane Borane | 93 |

| 3 | Allyldi(cyclohexyl)phosphine Borane | (3-(Dicyclohexylphosphino)propyl)triethoxysilane Borane | 91 |

| 4 | Allyldi(tert-butyl)phosphine Borane | (3-(Di(tert-butyl)phosphino)propyl)triethoxysilane Borane | 88 |

| Reaction conditions: catalyst (4 mol % metal), allyl phosphine borane (0.5 mmol), triethoxysilane (0.75 mmol) in dichloromethane (B109758) (2.0 mL), r.t., 3 h. Yields determined by 1H NMR spectroscopy. acs.org |

Participation in Rhenium Phosphinoborane Lewis Acid-Assisted Reductive Coupling

While direct catalytic participation of this compound in rhenium phosphinoborane Lewis acid-assisted reductive coupling is not extensively documented in readily available scientific literature, its de-sulfurized analog, allyldiphenylphosphine, is identified as a relevant ligand for such transformations. Phosphine sulfides often serve as stable, air-tolerant precursors to the corresponding phosphines, which can be generated in situ through reduction. researchgate.net The strong phosphorus-sulfur bond protects the phosphine from oxidation and other undesired side reactions, allowing for easier handling and storage. researchgate.net

The fundamental concept of Lewis acid-assisted reductive coupling involves the activation of a substrate by a Lewis acidic center, which facilitates a subsequent reductive coupling step. In the context of rhenium phosphinoborane complexes, the borane moiety appended to the phosphine ligand can function as a "pendant" Lewis acid. This intramolecular Lewis acid can interact with substrates, influencing the reactivity and selectivity of the rhenium catalytic center.

Although specific research detailing the direct use of this compound is sparse, the established role of allyldiphenylphosphine as a ligand in this context suggests a potential precursor-product relationship. The reduction of the phosphine sulfide to the active phosphine ligand would be a prerequisite for its participation in forming the catalytically active rhenium phosphinoborane complex.

Catalyst Precursor for Alkene Hydroboration

This compound can be considered a potential precursor to phosphine ligands utilized in alkene hydroboration catalysis. Phosphine ligands are crucial in many transition-metal-catalyzed reactions, including hydroboration, where they modulate the metal center's electronic and steric properties, thereby influencing catalytic activity and selectivity. organic-chemistry.org However, free phosphines can be sensitive to oxidation. sci-hub.se Converting them to their corresponding sulfides provides a common protection strategy, creating more robust compounds that can be reduced back to the active phosphine when needed. researchgate.net

Hydroboration is a fundamental organic reaction that involves the addition of a hydrogen-boron bond across a carbon-carbon double bond. organic-chemistry.orgmasterorganicchemistry.com Catalytic hydroboration, often employing transition metal complexes, offers advantages in terms of efficiency and selectivity (regio- and stereoselectivity) over uncatalyzed versions. nih.gov The choice of ligand is paramount in directing the outcome of the catalytic reaction.

The use of this compound as a catalyst precursor would involve an initial reduction step to generate allyldiphenylphosphine. This active ligand could then coordinate to a metal center (e.g., rhodium, iridium, or cobalt) to form the active hydroboration catalyst. nih.govresearchgate.net Alternatively, the protection of a phosphine as a borane adduct is another strategy employed to enhance stability and control reactivity during catalytic processes like hydrosilylation, a reaction related to hydroboration. nih.govresearchgate.net For instance, iridium-catalyzed hydrosilylation of allyldiphenylphosphine borane has been successfully demonstrated, where the borane group's protection was essential for the reaction's success. researchgate.net This underscores the principle of using protected phosphine derivatives as precursors in catalysis involving alkenes.

Below is a representative table of substrates for transition-metal-catalyzed alkene hydroboration, a reaction for which ligands derived from this compound could be applicable.

| Alkene Substrate | Typical Catalyst System | Borane Reagent | Product Type |

|---|---|---|---|

| Styrene | Rh or Co Complex / Phosphine Ligand | Pinacolborane (HBPin) | Branched or Linear Borylated Alkane |

| 1-Hexene | Ir or Co Complex / Phosphine Ligand | Pinacolborane (HBPin) | Linear (anti-Markovnikov) Borylated Alkane |

| Cyclohexene | Rh Complex / Phosphine Ligand | Catecholborane | Cyclohexylboronic Ester |

| trans-1-Phenylpropene | Rh Complex / Phosphine Ligand | Pinacolborane (HBPin) | Mixture of Regioisomeric Borylated Alkanes |

Advanced Spectroscopic Analysis and Structural Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

NMR spectroscopy is a cornerstone technique for the characterization of allyldiphenylphosphine (B1266624) sulfide (B99878), offering insights into its structural framework and dynamic processes in solution. googleapis.comorganicchemistrydata.org

Multidimensional and Multinuclear (¹H, ¹³C, ³¹P, ¹⁹F) NMR Techniques

A comprehensive analysis using ¹H, ¹³C, and ³¹P NMR is essential for the complete assignment of all atoms in the allyldiphenylphosphine sulfide molecule. rsc.orgresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. hmdb.canetlify.app The signals for the allyl group are typically found in the alkene region, while the phenyl protons appear in the aromatic region of the spectrum. chemicalbook.com Specific chemical shifts and coupling constants help in assigning the protons of the allyl moiety (-CH₂-CH=CH₂).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. googleapis.comhmdb.ca The carbon atoms of the allyl group and the phenyl rings can be distinguished based on their characteristic chemical shift ranges. chemicalbook.com

³¹P NMR Spectroscopy: ³¹P NMR is particularly informative for phosphorus-containing compounds. nsf.gov The chemical shift of the phosphorus atom in this compound is influenced by the presence of the sulfur atom, typically appearing downfield compared to the corresponding phosphine (B1218219). rsc.org The ³¹P chemical shift provides a direct probe into the electronic environment of the phosphorus center. researchgate.net

¹⁹F NMR Spectroscopy: While not intrinsic to this compound itself, ¹⁹F NMR can be a powerful tool when the compound is incorporated into fluorine-containing systems or used as a ligand in complexes with fluorinated components.

A representative, though not exhaustive, compilation of expected NMR data is presented below. Actual values can vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | P-CH ₂-CH=CH₂ | 2.5 - 3.5 | ddt | J(H,H), J(H,P) |

| P-CH₂-CH =CH₂ | 5.0 - 6.0 | m | J(H,H), J(H,P) | |

| P-CH₂-CH=CH ₂ | 4.8 - 5.5 | m | J(H,H), J(H,P) | |

| Phenyl-H | 7.2 - 7.8 | m | J(H,H) | |

| ¹³C | P-C H₂-CH=CH₂ | 30 - 45 | d | J(C,P) |

| P-CH₂-C H=CH₂ | 115 - 140 | d | J(C,P) | |

| P-CH₂-CH=C H₂ | 115 - 130 | d | J(C,P) | |

| C -Phenyl | 125 - 140 | d | J(C,P) | |

| ³¹P | P =S | 30 - 50 | s | - |

Variable Temperature NMR for Conformational and Exchange Studies

Variable temperature (VT) NMR spectroscopy is a powerful method to study dynamic processes such as conformational changes and chemical exchange. numberanalytics.comnih.gov For this compound, VT-NMR can be employed to investigate the rotational barriers around the P-C and C-C bonds and to study the conformational equilibria of the allyl and phenyl groups. acs.orgresearchgate.netresearchgate.net As the temperature is lowered, the rate of these dynamic processes can be slowed down, potentially leading to the resolution of signals for different conformers that are rapidly interconverting at room temperature. nih.govfrontiersin.org This allows for the determination of thermodynamic and kinetic parameters of these conformational changes. numberanalytics.com

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. uab.edu High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. researchgate.net The fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.org Common fragmentation pathways for organophosphorus sulfides may involve the cleavage of the P-C and C-S bonds, as well as the loss of the allyl or phenyl groups. nih.gov Analysis of the fragment ions helps to piece together the structure of the parent molecule. uab.edu

| Ion Type | Possible Fragment | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₁₅H₁₅PS]⁺ | 258.06 |

| Fragment | [M - C₃H₅]⁺ (Loss of allyl group) | 217.03 |

| Fragment | [M - C₆H₅]⁺ (Loss of phenyl group) | 181.03 |

| Fragment | [P(S)(C₆H₅)₂]⁺ | 217.03 |

| Fragment | [P(C₆H₅)₂]⁺ | 185.07 |

| Fragment | [C₃H₅]⁺ (Allyl cation) | 41.04 |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. vscht.cz For this compound, these techniques can identify characteristic vibrations.

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the P=S stretching vibration, typically in the range of 550-700 cm⁻¹. researchgate.net Other key absorptions include those for the C-H stretching and bending vibrations of the allyl and phenyl groups, and the C=C stretching of the allyl group. vscht.czresearchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, such as the C=C bond in the allyl group.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| P=S Stretch | Phosphine Sulfide | 550 - 700 |

| C-H Stretch (Aromatic) | Phenyl Group | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Allyl Group | 2850 - 3000 |

| C=C Stretch | Allyl Group | 1630 - 1680 |

| C-H Bending (Phenyl) | Phenyl Group | 690 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mt.comdumdummotijheelcollege.ac.in The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. hnue.edu.vndrawellanalytical.com In this compound, the phenyl groups and the double bond of the allyl group constitute the primary chromophores. The spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings and the C=C double bond. researchgate.net The presence of the phosphorus and sulfur atoms can also influence the electronic transitions. hnue.edu.vn

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Phenyl Rings | ~260 |

| π → π | Allyl C=C | < 220 |

| n → σ * | C-S | ~210 |

Surface and Elemental Analysis Techniques

While NMR, MS, and vibrational/electronic spectroscopies provide the bulk of the structural information, surface and elemental analysis techniques are crucial for confirming the elemental composition and purity of the compound.

Elemental Analysis: Combustion analysis is a standard method to determine the weight percentages of carbon, hydrogen, and sulfur in the compound, providing an empirical formula that can be compared with the calculated values for this compound. vscht.czmeasurlabs.com Phosphorus content can be determined by other methods like inductively coupled plasma (ICP) analysis. measurlabs.com

| Element | Theoretical % |

| Carbon (C) | 70.28 |

| Hydrogen (H) | 5.85 |

| Phosphorus (P) | 12.08 |

| Sulfur (S) | 12.41 |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.com The principle of XPS is based on the photoelectric effect, where X-ray photons irradiate a sample, causing the emission of core-level electrons. eag.com The kinetic energy of these photoelectrons is measured, and their binding energy can be determined. This binding energy is unique to each element and is sensitive to the local chemical environment, including the oxidation state and bonding of the atom. kratos.comeag.com

In the analysis of this compound, XPS provides critical information regarding the elemental composition (carbon, phosphorus, and sulfur) and their respective oxidation states. The high-resolution spectra of the C 1s, P 2p, and S 2p regions are of particular interest. The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as the phenyl rings and the allyl group.

The P 2p and S 2p core-level spectra are crucial for confirming the structure of the phosphine sulfide. The binding energy of the P 2p electron is indicative of the +V oxidation state of phosphorus in the P=S bond. Similarly, the S 2p binding energy corresponds to the -II oxidation state in a sulfide. For instance, the P 2p binding energy in compounds with a P=S bond, like in certain phosphorus-sulfur materials, can be compared to reference materials such as red phosphorus (129.9–130.1 eV) and other phosphorus sulfides like P4S3 (130.5 eV). nsf.gov The S 2p binding energy in this compound is expected to be distinct from elemental sulfur (S8, ~163.8 eV) or oxidized sulfur species like sulfates (~169 eV). nsf.govthermofisher.com

Analysis of the relative atomic concentrations from the integrated peak areas allows for the verification of the compound's stoichiometry. It is important to note that adventitious carbon contamination is often present on samples and is typically used for charge referencing the binding energy scale. researchgate.net

Table 1: Representative XPS Binding Energies for Functional Groups Related to this compound

Note: The binding energies are approximate and can vary based on the specific chemical structure and instrument calibration. Data sourced from references. nsf.govthermofisher.comthermofisher.com

Application of Chemometric and Multivariate Analysis in Spectroscopic Data Interpretation

The spectroscopic analysis of complex molecules like this compound often generates large and complex datasets. Chemometrics and multivariate analysis are essential tools for extracting meaningful chemical information from this data. nih.gov These statistical and mathematical methods are used to analyze, interpret, and model complex chemical data, revealing underlying patterns and relationships that are not apparent from a simple inspection of the spectra. nih.govescholarship.org

In the context of spectroscopic data, techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are widely used. PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs). escholarship.org This is particularly useful for visualizing the clustering of samples and identifying outliers in datasets obtained from techniques like Raman or infrared spectroscopy.

PLS, a supervised method, is a powerful tool for quantitative analysis. researchgate.net It builds a predictive model by relating the spectral data (X-variables) to a set of response variables (Y-variables), such as the concentration of a substance. researchgate.net This is achieved by finding the latent variables in X that best predict the latent variables in Y. For instance, PLS could be used to build a calibration model to determine the concentration of this compound in a mixture based on its vibrational spectra.

The application of these multivariate methods enhances the analytical power of spectroscopy. They allow for the resolution of complex mixtures, correction for baseline drift and other instrumental artifacts, and the development of robust quantitative models. By analyzing the entire spectrum, these methods can provide more accurate and reliable results compared to univariate analysis, which only considers a single wavelength or peak. kratos.com

Table 2: Chemical Compound Names

Computational and Theoretical Studies on Allyldiphenylphosphine Sulfide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a popular and versatile method in computational chemistry. wikipedia.org DFT calculations are based on determining the properties of a many-electron system from its electron density, which is a function of spatial coordinates. scispace.com The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all ground-state properties of the system. nih.gov

Elucidation of Electronic Structures and Ground States

DFT is a primary tool for studying the electronic ground state structure of molecules, based on the electron density distribution. scispace.com The method is, in principle, exact, though in practice, approximations for the exchange-correlation functional are used. scispace.comunimi.it These calculations can reveal important information about the distribution of electrons within the allyldiphenylphosphine (B1266624) sulfide (B99878) molecule, which is crucial for understanding its bonding, stability, and reactivity.

For instance, DFT can be used to model the electronic structure of related phosphine (B1218219) sulfides in various chemical environments. nih.gov The ground state geometry and electronic properties can be determined by minimizing the energy functional with respect to the electron density. nih.gov This allows for the characterization of the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to predicting its chemical behavior.

Prediction of Reactivity and Mechanistic Pathways

DFT is widely used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. beilstein-journals.orgredalyc.orgrsc.org By calculating the energies of reactants, products, and transition states, DFT can provide a detailed picture of the reaction pathway. beilstein-journals.orgrsc.org This information is invaluable for understanding how allyldiphenylphosphine sulfide might behave in different chemical transformations.

For example, DFT calculations have been used to investigate the mechanism of sulfur atom migration in β-hydroxyalkylphosphine sulfides, a process that shares similarities with potential reactions of this compound. beilstein-journals.org These studies can predict whether a reaction will proceed and what the most likely products will be. beilstein-journals.org Furthermore, DFT-based reactivity descriptors, derived from the analysis of the electron density, can provide qualitative and quantitative predictions about the chemical reactivity of a given system. scielo.br

Quantum Chemical Modeling of Reaction Energetics and Transition States

Quantum chemical modeling provides a powerful lens through which to examine the energetics and transition states of reactions involving this compound. These computational methods allow for the detailed exploration of potential energy surfaces, identifying the low-energy pathways that reactions are most likely to follow. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the thermodynamic feasibility and kinetic barriers of a given transformation. mdpi.com

For instance, in studies of related phosphine sulfide rearrangements, DFT calculations have been instrumental in mapping out the reaction mechanism. beilstein-journals.org These models can calculate the activation energies for key steps, such as bond breaking and formation, providing a quantitative measure of the reaction's speed. beilstein-journals.org The geometry of the transition state, the highest energy point along the reaction coordinate, can also be optimized, offering a snapshot of the molecular structure at the crucial moment of transformation. This level of detail is essential for understanding the factors that control the reaction's outcome and for designing new, more efficient chemical processes. beilstein-journals.orgnih.gov

Analysis of Ligand Electronic and Steric Parameters

The behavior of this compound as a ligand in transition metal complexes is governed by its electronic and steric properties. Computational methods provide a powerful means to quantify these characteristics, offering insights that can guide the design of catalysts and other functional materials. smu.edu

The Tolman electronic parameter (TEP) is a classic measure of a ligand's electron-donating or -withdrawing ability. vanderbilt.edu While traditionally determined experimentally, computational approaches, often using DFT, can now calculate related parameters, such as the metal-ligand electronic parameter (MLEP), which is based on the local vibrational metal-ligand stretching force constant. smu.edunih.gov These calculations can provide a more direct and nuanced understanding of the electronic influence of the this compound ligand on a metal center. smu.edu

Steric parameters, which describe the size and shape of a ligand, are also readily calculated. ucla.edu The Tolman cone angle, a widely used steric descriptor, can be computed from the optimized geometry of a metal-ligand complex. rsc.org More sophisticated, multi-dimensional steric parameters can also be determined, providing a more complete picture of the ligand's spatial demands. nih.gov These computational tools allow for the systematic variation of ligand structure and the prediction of its impact on the properties of the resulting metal complex. nsf.gov

Below is a table showcasing computationally derived steric and electronic parameters for a selection of phosphine ligands, illustrating the range of properties that can be tuned.

| Ligand | Tolman Cone Angle (θ)° | Tolman Electronic Parameter (TEP) (cm⁻¹) |

| PMe₃ | 118 | 2064.1 |

| P(t-Bu)₃ | 182 | 2056.1 |

| PPh₃ | 145 | 2068.9 |

| P(OPh)₃ | 128 | 2085.3 |

| Allyldiphenylphosphine | Data not available | Data not available |

This table is for illustrative purposes. The values for allyldiphenylphosphine would need to be specifically calculated.

Computational Insights into Carbon-Phosphorus Bond Activation and Cleavage

The activation and cleavage of the carbon-phosphorus (C–P) bond is a fundamental process in organophosphorus chemistry with implications for catalysis and materials science. Computational studies offer a powerful tool to investigate the mechanisms of these reactions, providing insights that are often difficult to obtain through experimental means alone. nih.gov

DFT calculations can be used to model the reaction pathways for C–P bond cleavage in molecules like this compound. nsf.gov These calculations can identify the key intermediates and transition states involved in the reaction, and can determine the energetic barriers associated with each step. nsf.gov This information can help to predict the conditions under which C–P bond cleavage is likely to occur and can guide the design of new catalysts that can promote this process. cdnsciencepub.com

For example, computational studies have been used to investigate the mechanism of P–C bond cleavage in nickel bis(diphosphine) complexes. nsf.gov These studies have shown that the steric and electronic properties of the phosphine ligand can have a significant impact on the rate of the reaction. nsf.gov Similar computational approaches could be applied to this compound to understand how its specific structure influences the stability of its C–P bonds.

Relativistic Quantum Simulations for Heavy-Atom Containing Systems

When this compound is part of a complex containing a heavy-atom, such as a late transition metal, relativistic effects can become significant and must be taken into account for accurate theoretical predictions. core.ac.ukutb.cz Relativistic quantum simulations provide a framework for modeling these systems, incorporating the effects of Einstein's theory of relativity into the quantum mechanical description of the molecule. core.ac.uk

These methods are particularly important for understanding the properties of heavy-atom containing complexes, such as their electronic structure, bonding, and spectroscopic properties. utb.czacs.org For example, relativistic effects can influence the color of a complex, its magnetic properties, and its reactivity. core.ac.uk By including these effects in the calculations, a more accurate and predictive model of the system can be obtained. arxiv.org

While direct relativistic quantum simulations of this compound itself are not common, the principles are applied when it is part of a larger system with a heavy element. These calculations are computationally demanding but are essential for a complete understanding of the chemistry of these important compounds. utb.cz

Derivatives and Analogues of Allyldiphenylphosphine Sulfide in Academic Investigations

Allyldiphenylphosphine (B1266624) Oxides: Synthetic Versatility and Transformations

Allyldiphenylphosphine oxide serves as a key intermediate and target molecule in organophosphorus chemistry, valued for its stability and versatile reactivity. Its synthesis and subsequent transformations are well-documented, providing access to a wide array of more complex molecules.

A primary synthetic route to allyldiphenylphosphine oxides is the thermal beilstein-journals.orgcore.ac.uk-sigmatropic rearrangement of the corresponding allyldiphenylphosphinites. beilstein-journals.org This transformation is a key step in the synthesis of new chiral regioisomeric γ-hydroxyphosphine ligands derived from natural α-pinene. beilstein-journals.org Another significant method involves the selective reduction of allenyl(diphenyl)phosphine oxides. This can be achieved using reagents like trichlorosilane (B8805176) (HSiCl₃) or lithium aluminum hydride (LiAlH₄), which selectively reduce the allene (B1206475) moiety to an allyl group. researchgate.net

Once formed, allyldiphenylphosphine oxides can undergo a variety of transformations. They are valuable precursors for creating functionalized dienes. For instance, after lithiation, allyldiphenylphosphine oxide reacts with aldehydes to stereoselectively produce (E)-1,3-alkadienes. researchgate.net The versatility of these oxides is further demonstrated in their hydroboration reactions. Treatment with 9-borabicyclo[3.3.1]nonane (9-BBN) can lead to a single diastereomer, creating a stable crystalline solid that is a useful synthon for further organic transformations. uni-muenchen.de Additionally, these compounds can participate in 1,3-dipolar cycloadditions with nitrile oxides, yielding Δ²-isoxazolines stereoselectively. researchgate.net

Table 1: Selected Transformations of Allyldiphenylphosphine Oxides

| Reactant(s) | Reagent(s) | Product Type | Finding | Citation(s) |

| Allyldiphenylphosphinite | Heat | Allyldiphenylphosphine oxide | Key beilstein-journals.orgcore.ac.uk-sigmatropic rearrangement for synthesis. | beilstein-journals.org |

| Allenyl(diphenyl)phosphine oxide | HSiCl₃ or LiAlH₄ | Allyl(diphenyl)phosphine oxide | Selective reduction of the allene to an allyl group. | researchgate.net |

| Lithiated allyldiphenylphosphine oxide, Aldehydes | N/A | (E)-1,3-Alkadienes | Direct and stereoselective synthesis of dienes. | researchgate.net |

| Allyldiphenylphosphine oxide | 9-BBN | Hydroborated phosphine (B1218219) oxide | Formation of a single, air-stable crystalline diastereomer. | uni-muenchen.de |

| Allyldiphenylphosphine oxide, Nitrile oxides | N/A | Δ²-Isoxazolines | Stereoselective 1,3-dipolar cycloaddition. | researchgate.net |

Other Phosphine Chalcogenides (e.g., Selenides): Comparative Studies

The properties and reactivity of phosphine chalcogenides can be tuned by varying the chalcogen atom (S, Se). Comparative studies between phosphine sulfides and their heavier analogues, phosphine selenides, reveal important differences in their chemical behavior and potential applications.

Phosphine selenides are increasingly utilized as versatile probes in physical organic chemistry. For example, they are employed to analyze non-covalent interactions like hydrogen and halogen bonds in solution using ⁷⁷Se NMR spectroscopy, a technique that offers a unique window into these weak interactions. rsc.org This application provides a point of comparison to phosphine sulfides, which are also used in similar studies but lack the convenient NMR-active ⁷⁷Se nucleus.

In terms of reactivity, phosphine selenides exhibit distinct behavior compared to sulfides. They react with dihalogens to form halogenoselenophosphonium salts. rsc.org These salts can undergo deselenization, a process where the selenium atom is removed, which depends on the substituents at the phosphorus atom and the counter-ion. rsc.org The reactivity of selenophosphoranes, derived from phosphine selenides, has been harnessed in Wittig-type reactions with aldehydes to produce vinylic selenides, often with good yields. researchgate.net

From a biological perspective, organoselenium compounds, including diallyl selenide (B1212193), have been shown to possess significant anti-carcinogenic activity, in some cases superior to their sulfur counterparts in murine tumor models. mdpi.com This highlights how changing the chalcogen from sulfur to selenium can profoundly impact the biological properties of the molecule.

Table 2: Comparative Aspects of Phosphine Sulfides and Selenides

| Feature | Phosphine Sulfides | Phosphine Selenides | Significance | Citation(s) |

| NMR Spectroscopy | Relies on ³¹P NMR. | Utilizes ³¹P and ⁷⁷Se NMR. | ⁷⁷Se NMR provides a sensitive probe for studying non-covalent interactions. | rsc.org |

| Reactivity with Halogens | Forms stable halophosphonium salts. | Forms halogenoselenophosphonium salts that can undergo deselenization. | Differences in stability and subsequent reaction pathways. | rsc.org |

| Wittig-type Chemistry | Horner-Wadsworth-Emmons reagents are common. | Selenophosphoranes react with aldehydes to give vinylic selenides. | Provides access to selenium-containing vinyl compounds. | researchgate.net |

| Biological Activity | Diallyl sulfide (B99878) shows chemopreventive effects. | Diallyl selenide exhibits significant anti-carcinogenic activity. | Selenium analogues can display enhanced biological potency. | mdpi.com |

Functionalized Allylic Phosphorus Compounds and their Unique Reactivity

The introduction of additional functional groups onto the allylic phosphorus scaffold creates compounds with specialized reactivity, enabling novel synthetic transformations. These functionalizations can range from simple halogenation to the incorporation of amino or hydroxyl groups, profoundly influencing the molecule's chemical behavior.

A notable example is the synthesis of 2-fluoroallylic phosphorus compounds. An efficient palladium-catalyzed method allows for the 2-fluoroallylation of H-phosphonates, H-phosphinates, and secondary phosphine oxides using gem-difluorocyclopropanes. acs.org This reaction proceeds with high Z-selectivity and demonstrates the utility of this method for late-stage modification of complex molecules. acs.org

The reactivity of allylic phosphorus ylides, which are inherently functionalized, has been extensively explored. Due to the delocalization of the carbanion, these ylides can undergo vinylogous reactions through γ-attack on carbonyl compounds, providing new synthetic routes to important organic molecules. sioc-journal.cn

Furthermore, palladium-catalyzed isomerization-coupling reactions offer a pathway to a variety of γ-functionalized phosphorus derivatives. For instance, a P-containing allyl chloride can react with an amine to generate an imine or enamine intermediate. mdpi.com This intermediate can then be converted through hydrolysis, reduction, or Stork reactions into γ-keto, γ-hydroxyl, and γ-amino phosphonates and their analogues, showcasing a versatile strategy for introducing functionality. mdpi.com

Table 3: Examples of Functionalized Allylic Phosphorus Compounds and Their Reactivity

| Compound Type | Synthetic Method | Subsequent Reaction | Product Class | Citation(s) |

| 2-Fluoroallylic phosphorus compounds | Pd-catalyzed reaction with gem-difluorocyclopropanes | Late-stage modification | Fluorinated bioactive molecules | acs.org |

| Allylic phosphorus ylides | Deprotonation of allylic phosphonium (B103445) salts | Vinylogous Wittig reactions with carbonyls | Polyenes and other unsaturated systems | sioc-journal.cn |

| γ-Amino/Keto/Hydroxyl phosphonates | Pd-catalyzed isomerization-coupling of allyl chloride with amines | Hydrolysis, reduction, or Stork reaction of intermediate | γ-Functionalized phosphorus derivatives | mdpi.com |

Design and Synthesis of Hybrid Ligands with Allyl-Phosphorus Scaffolds

The combination of an allyl group and a phosphorus donor atom within a single molecule forms a powerful scaffold for creating hybrid ligands. These ligands, which often incorporate an additional heteroatom donor (O, N, S), are designed to form stable chelate rings with transition metals, enabling high selectivity in asymmetric catalysis.

One successful approach involves using carbohydrates as chiral backbones. Novel chiral diene and olefin-phosphinite hybrid ligands have been synthesized from readily available monosaccharides like D-glucose. thieme-connect.com In these ligands, phosphinite or allylic donor sites are attached to the carbohydrate scaffold. When used in rhodium(I)-catalyzed conjugate additions, these olefin-phosphinite hybrids have achieved excellent enantioselectivities (up to 99% ee). thieme-connect.com

Another class of effective hybrid ligands are phosphino-carboxamides. New ligands have been synthesized by condensing ortho-diphenylphosphino benzoic acid with chiral amino alcohols derived from camphor. researchgate.net These P,O-type ligands have been evaluated in palladium-catalyzed asymmetric allylic alkylation, where their performance is highly dependent on the reaction conditions. researchgate.net The development of chiral tert-butanesulfinylphosphine (SOP) ligands, which are P,S hybrid ligands, has also proven effective in Rh-catalyzed 1,4-addition reactions. oup.com

The overarching goal in designing these ligands is to create a well-defined and rigid chiral environment around the metal center. thieme-connect.comwiley.com The allyl group can act as a coordinating olefin or as a structural element, while the phosphorus atom serves as a primary soft donor, often complemented by a hard oxygen or nitrogen donor to create a hemilabile ligand system. researchgate.net

Table 4: Overview of Hybrid Ligands with Allyl-Phosphorus Scaffolds

| Ligand Class | Scaffold/Chiral Source | Donor Atoms | Application | Citation(s) |

| Olefin-Phosphinites | Carbohydrates (D-Glucose) | P, C=C | Rh-catalyzed conjugate addition | thieme-connect.com |

| Phosphino-Carboxamides | Camphane | P, O | Pd-catalyzed asymmetric allylic alkylation | researchgate.net |

| Sulfinylphosphines (SOP) | Chiral sulfur | P, S | Rh-catalyzed 1,4-addition | oup.com |

| Oxazoline-Phosphinites | Amino alcohols | P, N | Various asymmetric catalysis | wiley.com |

Future Directions and Emerging Research Paradigms

Innovation in Sustainable Synthetic Routes for Allyldiphenylphosphine (B1266624) Sulfide (B99878)

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. chemistryjournals.net For allyldiphenylphosphine sulfide and related organophosphorus-sulfur compounds, research is pivoting away from multi-stage approaches that often use hazardous reagents like phosphorus halides and toxic white phosphorus. nih.gov The focus is now on resource-saving and safer technologies that align with the principles of green chemistry. chemistryjournals.netresearchgate.net

Key innovations in this area include:

Atom-Economical Synthesis: Future synthetic strategies will likely prioritize atom economy, minimizing waste by maximizing the incorporation of all starting materials into the final product. One promising approach involves the direct reaction of elemental sulfur, an abundant and low-toxicity byproduct of the oil and gas industry, with appropriate phosphine (B1218219) precursors. nih.gov

Catalytic Routes: The development of catalytic methods for creating phosphorus-sulfur bonds is a significant area of interest. These methods can reduce energy consumption and avoid the need for stoichiometric reagents. liv.ac.uk

Photocatalysis: Photocatalytic reactions, which utilize light to drive chemical transformations, offer a mild and sustainable alternative to traditional thermal methods. Research into the photocatalytic deoxygenative reduction of allyl sulfones to sulfides using phosphine reagents highlights a potential pathway for greener synthesis protocols in this chemical space. nih.govresearchgate.net

Alternative Solvents and Conditions: The use of safer solvents, such as water or ionic liquids, and solvent-free reaction conditions are central to green synthesis. chemistryjournals.net Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy usage. chemistryjournals.net For phosphine sulfides, methods are being developed that utilize phase transfer catalysts and reduce reliance on volatile organic solvents. nih.gov

Exploration of Novel Catalytic Transformations and Enantioselective Processes

Chiral phosphorus compounds are highly valued as ligands in asymmetric catalysis, a field critical for producing enantiomerically pure pharmaceuticals and fine chemicals. tcichemicals.comnih.gov Phosphine sulfides, traditionally seen as stable intermediates for protecting air-sensitive phosphines, are now recognized for their own unique catalytic applications. oup.comunacademy.com

A significant breakthrough has been the use of secondary phosphine sulfides as nucleophilic reagents in iridium-catalyzed asymmetric allylic substitution (AAS) reactions. dicp.ac.cnnih.gov This method allows for the synthesis of branched allylic phosphine compounds with exceptional stereoselectivity (up to 99.9% ee) and regioselectivity. dicp.ac.cnnih.gov The success of this reaction hinges on the lower deactivation capacity of phosphine sulfides toward the metal catalyst compared to their phosphine oxide or trivalent phosphine counterparts. dicp.ac.cn

Future research in this domain is expected to focus on:

Expanding Ligand Scope: Designing and synthesizing novel P-chirogenic phosphine-sulfide ligands with tunable steric and electronic properties to control enantioselectivity in a wider range of reactions. acs.orgnih.gov

New Catalytic Reactions: Moving beyond allylic substitutions to explore the utility of this compound and its derivatives in other catalytic transformations, such as cross-coupling, hydroformylation, and polymerization reactions. rsc.org

Stimuli-Responsive Catalysis: The development of "smart" catalysts that can be switched on or off, or have their selectivity altered, by an external stimulus like light. nih.gov Photoswitchable phosphine ligands based on molecular motors have already demonstrated the ability to invert enantioselectivity in palladium-catalyzed reactions, a concept that could be extended to phosphine sulfide systems. nih.gov

| Phosphine Sulfide Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| Diphenylphosphine (B32561) sulfide | High | >98% | dicp.ac.cn |

| Dicyclohexylphosphine sulfide | High | >98% | dicp.ac.cn |

| Methylphenylphosphine sulfide | High | High Stereoselectivity | dicp.ac.cn |

Advanced Computational Design of Next-Generation Phosphorus-Sulfur Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and understanding catalysts at the molecular level. mdpi.comscholarsportal.info By modeling reaction mechanisms and electronic structures, researchers can predict catalyst performance and rationally design new, more efficient catalysts, thereby reducing the need for extensive empirical screening. mdpi.commdpi.com

For phosphorus-sulfur systems, computational approaches can provide deep insights into: